molecular formula C17H22F2N4O3S B10956516 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine

Cat. No.: B10956516
M. Wt: 400.4 g/mol
InChI Key: UTSYUIZTHNCYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a piperazine ring substituted with an ethoxybenzyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through a halogenation reaction, followed by sulfonylation to attach the sulfonyl group. The final step involves the coupling of the pyrazole derivative with 4-(4-ethoxybenzyl)piperazine under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(trifluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine
  • 1-{[1-(chloromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine

Uniqueness

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.

Properties

Molecular Formula

C17H22F2N4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H22F2N4O3S/c1-2-26-15-5-3-14(4-6-15)12-21-7-9-22(10-8-21)27(24,25)16-11-20-23(13-16)17(18)19/h3-6,11,13,17H,2,7-10,12H2,1H3

InChI Key

UTSYUIZTHNCYKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.